Propanedioic acid, methyl 2,2,2-trichloroethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, methyl 2,2,2-trichloroethyl ester can be synthesized through the esterification of malonic acid with 2,2,2-trichloroethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, methyl 2,2,2-trichloroethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield malonic acid and 2,2,2-trichloroethanol.
Alkylation: The compound can participate in alkylation reactions where the ester group is replaced by an alkyl group.
Reduction: The trichloroethyl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Alkylation: Requires the use of alkyl halides and a strong base like sodium hydride or potassium tert-butoxide.
Reduction: Commonly employs reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Hydrolysis: Malonic acid and 2,2,2-trichloroethanol.
Alkylation: Alkyl-substituted malonates.
Reduction: Ethyl malonate derivatives.
Scientific Research Applications
Propanedioic acid, methyl 2,2,2-trichloroethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various malonate derivatives.
Biology: Investigated for its potential role in enzyme inhibition studies, particularly those involving malonate-sensitive enzymes.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which propanedioic acid, methyl 2,2,2-trichloroethyl ester exerts its effects is primarily through its ability to act as a malonate derivative. Malonate compounds are known to inhibit certain enzymes by mimicking the structure of their natural substrates. This compound may interact with enzymes involved in metabolic pathways, thereby affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: Another ester of malonic acid, but with two methyl groups instead of a trichloroethyl group.
Diethyl malonate: Similar to dimethyl malonate but with ethyl groups.
Methyl 2,2,3-trichloropropanoate: A related compound with a similar trichloroethyl group but different ester structure.
Uniqueness
Propanedioic acid, methyl 2,2,2-trichloroethyl ester is unique due to the presence of the trichloroethyl group, which imparts distinct chemical properties such as increased reactivity and potential for specific interactions with biological targets. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
103710-59-4 |
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Molecular Formula |
C6H7Cl3O4 |
Molecular Weight |
249.5 g/mol |
IUPAC Name |
1-O-methyl 3-O-(2,2,2-trichloroethyl) propanedioate |
InChI |
InChI=1S/C6H7Cl3O4/c1-12-4(10)2-5(11)13-3-6(7,8)9/h2-3H2,1H3 |
InChI Key |
KXMZIOYCRUDIJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
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